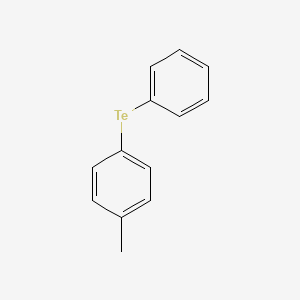
1-Methyl-4-(phenyltellanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic tellurium compounds It features a benzene ring substituted with a methyl group at the 1-position and a phenyltellanyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenyltellanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methyl-4-bromobenzene with diphenyl ditelluride in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions
Major Products:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(phenyltellanyl)benzene
Comparison: this compound is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or selenium atoms. The tellurium atom’s larger size and different electronic properties can lead to variations in reactivity and biological activity .
Propriétés
Numéro CAS |
56950-00-6 |
|---|---|
Formule moléculaire |
C13H12Te |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
1-methyl-4-phenyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
HJIPHXYFDKOKNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
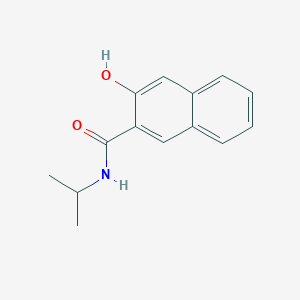
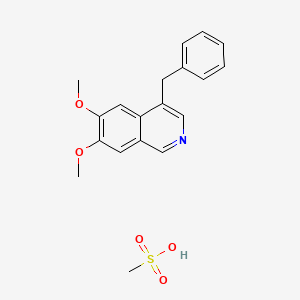
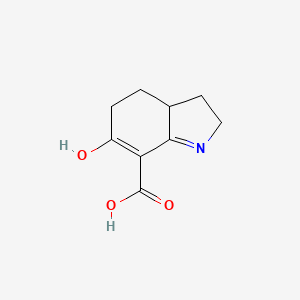
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
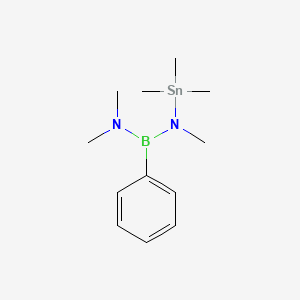

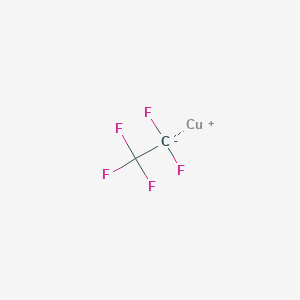

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
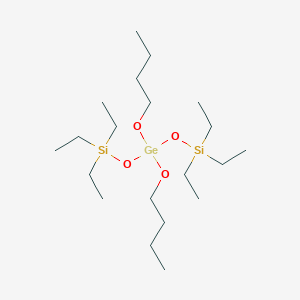
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
